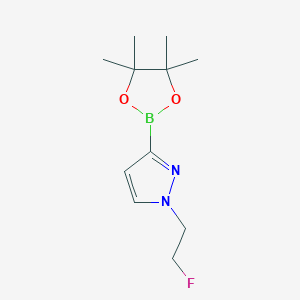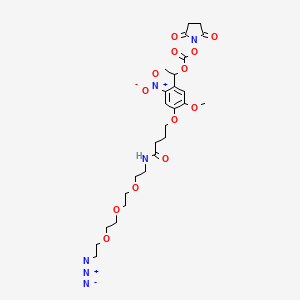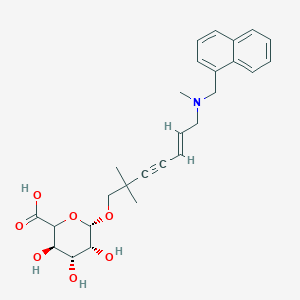
5-Azido-N-(2-methoxyethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-N-(2-methoxyethyl)pentanamide is a chemical compound with a unique structure that includes an azido group and a methoxyethyl group attached to a pentanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-N-(2-methoxyethyl)pentanamide typically involves the introduction of an azido group into a pre-existing pentanamide structure. One common method is the nucleophilic substitution reaction where a halogenated pentanamide reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azido-N-(2-methoxyethyl)pentanamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
Reduction: Formation of 5-amino-N-(2-methoxyethyl)pentanamide.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Azido-N-(2-methoxyethyl)pentanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Azido-N-(2-methoxyethyl)pentanamide depends on the specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide
- 5-Azido-N-(2-ethoxyethyl)pentanamide
Comparison
Compared to similar compounds, 5-Azido-N-(2-methoxyethyl)pentanamide offers unique properties due to the presence of the methoxyethyl group, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H16N4O2 |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
5-azido-N-(2-methoxyethyl)pentanamide |
InChI |
InChI=1S/C8H16N4O2/c1-14-7-6-10-8(13)4-2-3-5-11-12-9/h2-7H2,1H3,(H,10,13) |
InChI-Schlüssel |
WUTPIZSOARABLB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)CCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)




![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)

![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)



![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
